
4-Bromo-6-chloro-2-ethylpyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-6-chloro-2-ethylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-chloro-2-ethylpyridazin-3(2H)-one can be achieved through various synthetic routes. One common method involves the halogenation of a pyridazine precursor. For example, starting with 2-ethylpyridazin-3(2H)-one, bromination and chlorination reactions can be carried out using reagents such as bromine (Br2) and chlorine (Cl2) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions would be optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
4-Bromo-6-chloro-2-ethylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the halogens.
科学的研究の応用
4-Bromo-6-chloro-2-ethylpyridazin-3(2H)-one may have various scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structure and biological activity.
Biological Studies: Investigation of its effects on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: Use as an intermediate in the synthesis of other complex molecules for pharmaceuticals, agrochemicals, and materials science.
作用機序
The mechanism of action of 4-Bromo-6-chloro-2-ethylpyridazin-3(2H)-one would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact mechanism.
類似化合物との比較
Similar Compounds
- 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one
- 4-Bromo-6-chloro-2-propylpyridazin-3(2H)-one
- 4-Bromo-6-chloro-2-phenylpyridazin-3(2H)-one
Uniqueness
4-Bromo-6-chloro-2-ethylpyridazin-3(2H)-one is unique due to the presence of the ethyl group, which may influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
特性
分子式 |
C6H6BrClN2O |
|---|---|
分子量 |
237.48 g/mol |
IUPAC名 |
4-bromo-6-chloro-2-ethylpyridazin-3-one |
InChI |
InChI=1S/C6H6BrClN2O/c1-2-10-6(11)4(7)3-5(8)9-10/h3H,2H2,1H3 |
InChIキー |
HVCBBPVZWFDNIR-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=O)C(=CC(=N1)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


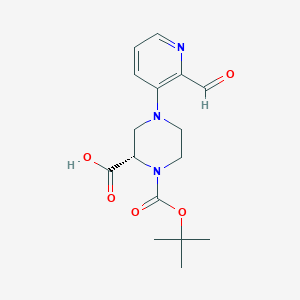
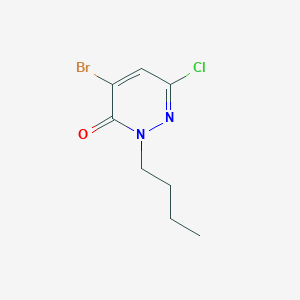

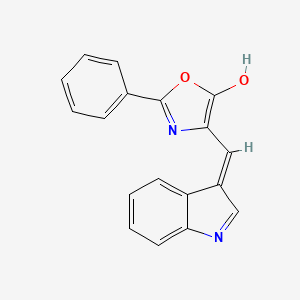

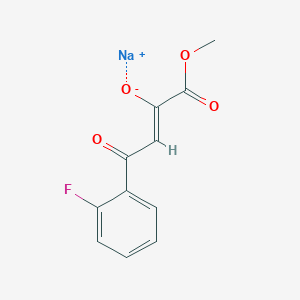
![4,4'-Dimethyl-[1,1'-biphenyl]-3,3'-disulfonic acid](/img/structure/B13727942.png)
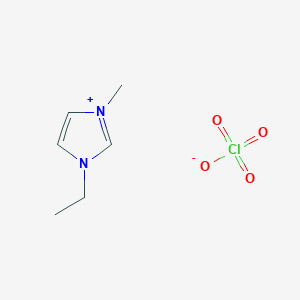
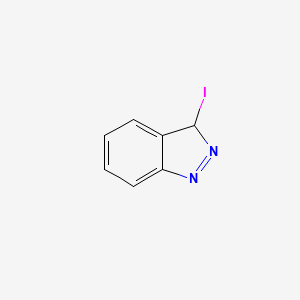
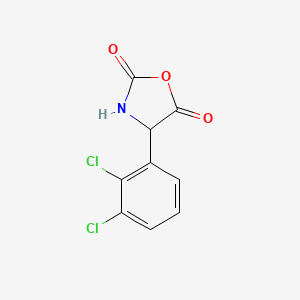

![N-(4-Arsorylphenyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13727990.png)
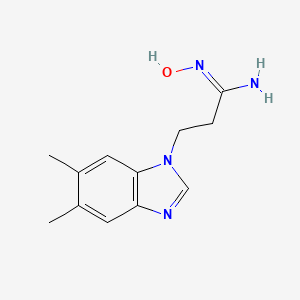
![8-(Trifluoromethyl)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-ol](/img/structure/B13727995.png)
